

Application of ELISA for Screening Carbadox Residues in Swine Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbadox

Cat. No.: B606473

[Get Quote](#)

Application Note

Introduction

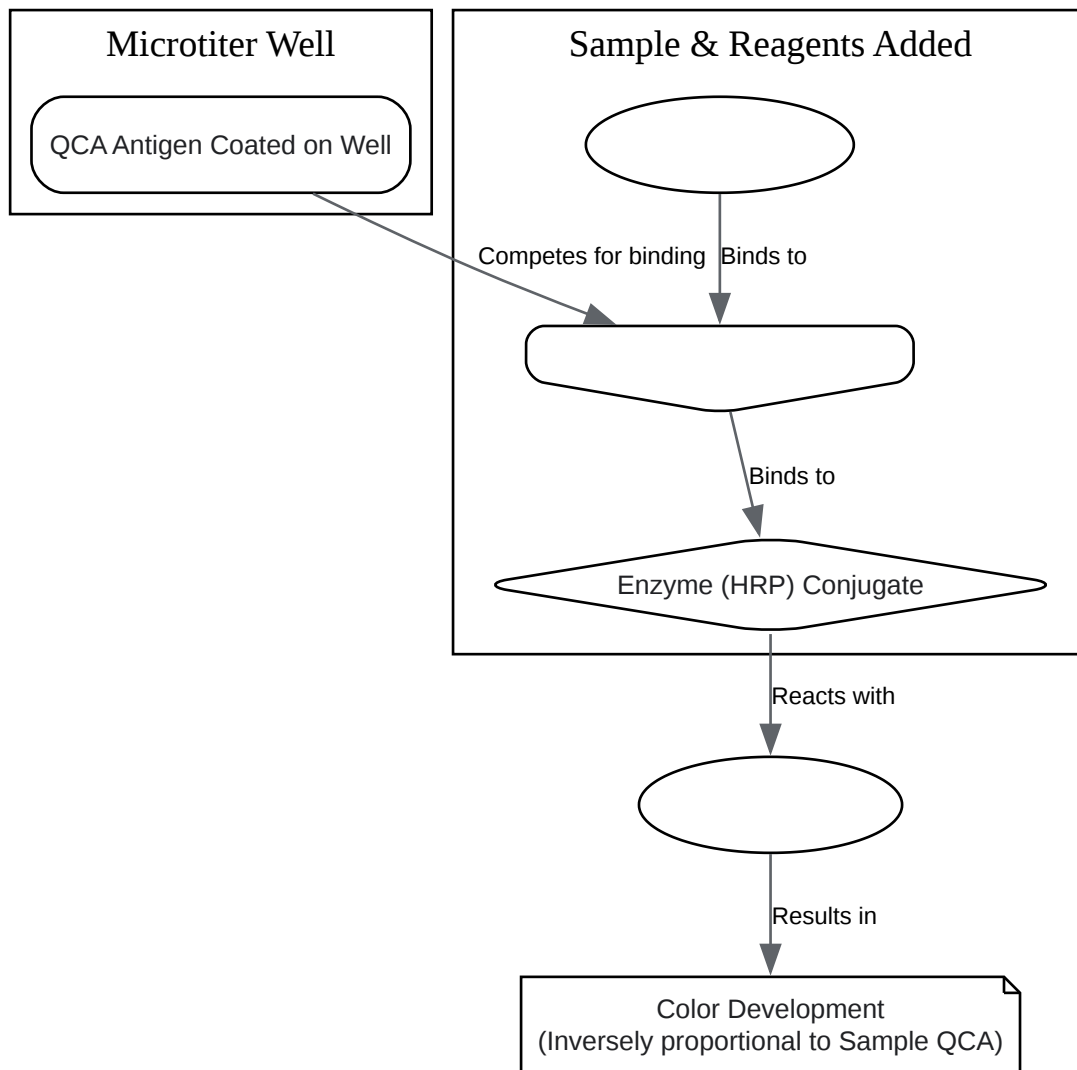
Carbadox is a veterinary drug that has been used in the swine industry to control dysentery and promote growth. However, due to concerns about the potential carcinogenic nature of its residues, regulatory bodies have established maximum residue limits (MRLs) for **Carbadox** and its metabolites in edible tissues.^{[1][2]} Quinoxaline-2-carboxylic acid (QCA) is a major and more stable metabolite of **Carbadox** and is often used as the target analyte for monitoring **Carbadox** residues in swine tissues such as liver and muscle.^[1] This application note describes a sensitive and efficient method for the screening of **Carbadox** residues, by detecting its metabolite QCA, in swine tissues using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The competitive ELISA is a rapid and high-throughput screening method, making it a valuable tool for regulatory surveillance and quality control in the food industry. The assay is based on the competition between the QCA in the sample and a QCA-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. The color intensity of the reaction is inversely proportional to the concentration of QCA in the sample.

Principle of the Competitive ELISA for QCA

The assay is based on the principle of competitive enzyme immunoassay for the detection of Quinoxaline-2-carboxylic acid (QCA) in samples. The microtiter wells are pre-coated with

coupling antigens. During the assay, QCA present in the sample competes with the antigen coated on the plate for binding to a limited amount of specific antibody. After the addition of an HRP-conjugate, a chromogenic substrate (TMB) is added. The absorbance of the resulting color is negatively correlated with the amount of QCA in the sample. The concentration of QCA is then determined by comparing the optical density of the samples to a standard curve.



[Click to download full resolution via product page](#)

Caption: Competitive ELISA principle for QCA detection.

Quantitative Data Summary

The performance of commercially available **Carbadox** (QCA) ELISA kits is summarized below. These kits are designed for the quantitative determination of **Carbadox** residues in various animal tissues.

Table 1: Performance Characteristics of a **Carbadox** Metabolite (QCA) ELISA Kit

Parameter	Value	Reference
Assay Type	Competitive ELISA	[3]
Sample Type	Tissue (e.g., muscle, liver)	[3]
Sensitivity	0.2 ppb (ng/mL)	[3][4]
Assay Range	0.2 - 5.4 ppb	[3]
Detection Limit	Muscle: 1 ppb; Liver: 2 ppb	[5]
Sample Volume	50 µL	
Incubation Time	~75 minutes (30 min + 30 min + 15 min)	[6]
Detection Wavelength	450 nm	[3]

Table 2: Precision of a **Carbadox** Metabolite (QCA) ELISA Kit

Parameter	Coefficient of Variation (CV)	Reference
Intra-Assay Precision	< 8%	[3]
Inter-Assay Precision	< 12%	[3]

Table 3: Recovery Rates of a **Carbadox** Metabolite (MQCA) ELISA Kit*

Sample Type	Spiked Concentration	Average Recovery
Muscle	1 ppb	85% ± 25%
Liver	2 ppb	85% ± 25%

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA), a metabolite of Olaquinox, which is structurally similar to QCA. Recovery rates are expected to be comparable for QCA.[5]

Table 4: Cross-Reactivity of a **Carbadox** Metabolite (MQCA) ELISA Kit*

Compound	Cross-Reactivity
MQCA	100%
N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide	< 1.0%
QCA	< 1.0%
Olaquinox	< 1.0%
Quinacetone	< 1.0%
Desoxyquinoceton	< 1.0%
Mequinox	< 1.0%

*Data from a kit for 3-methyl quinoxaline-2-carboxylic acid (MQCA). Cross-reactivity with QCA is low in this specific kit, highlighting the importance of using a QCA-specific kit for **Carbadox** residue analysis.[5]

Experimental Protocols

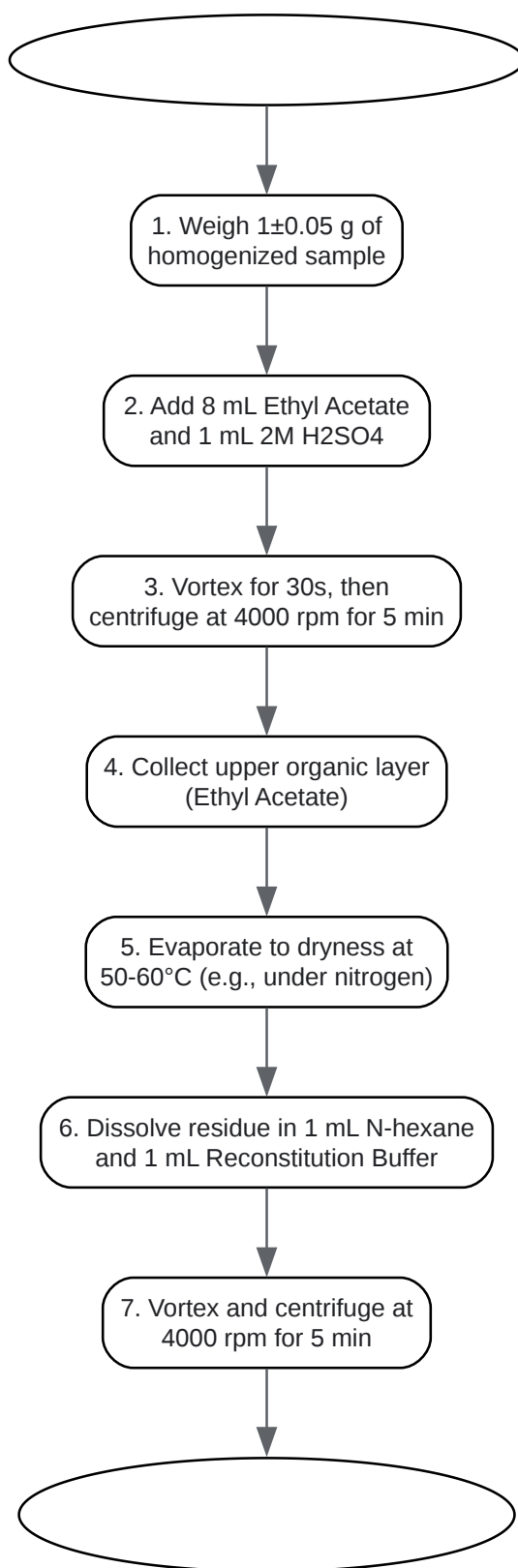
The following protocols are based on a typical commercially available **Carbadox** metabolite (QCA) ELISA kit.[6] Users should always refer to the specific instructions provided with their kit.

Reagent Preparation

- Wash Buffer (20x Concentrated): Dilute the concentrated wash buffer with deionized water at a 1:19 ratio.
- Standards: The kit should provide a series of standards at different concentrations (e.g., 0 ppb, 0.3 ppb, 0.9 ppb, 2.7 ppb, 8.1 ppb, 24.3 ppb). These are typically ready to use.

- Reconstitution Buffer: If provided as a concentrate, dilute according to the kit's instructions.
- Other Reagents: All other reagents such as HRP Conjugate, Antibody Working Solution, Substrate Reagents A and B, and Stop Solution are generally provided ready to use.

Sample Preparation Protocol for Swine Tissue (Muscle and Liver)



[Click to download full resolution via product page](#)

Caption: Workflow for swine tissue sample preparation.

- Homogenization: Homogenize a representative sample of swine muscle or liver tissue. Ensure that the sample is free of fat.
- Extraction:
 - Weigh 1 ± 0.05 g of the homogenized tissue into a centrifuge tube.
 - Add 8 mL of Ethyl acetate and 1 mL of 2 M H₂SO₄ solution.[\[6\]](#)
 - Vortex for 30 seconds to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 5 minutes at room temperature.[\[6\]](#)
- Liquid-Liquid Extraction and Evaporation:
 - Carefully transfer the upper organic layer (Ethyl acetate) to a clean glass tube. For muscle, take 2 mL, and for liver, take 4 mL.[\[6\]](#)
 - Evaporate the solvent to dryness in a water bath or under a stream of nitrogen at 50-60°C. [\[6\]](#)
- Reconstitution:
 - Dissolve the dried residue in 1 mL of N-hexane (for muscle, use 2 mL).[\[6\]](#)
 - Add 1 mL of Reconstitution Buffer.
 - Vortex thoroughly and then centrifuge at 4000 rpm for 5 minutes at room temperature.[\[6\]](#)
- Sample for Analysis:
 - Carefully remove the upper organic phase (N-hexane).
 - The lower aqueous layer is the final sample ready for ELISA analysis. Use 50 µL per well. [\[6\]](#)

ELISA Assay Protocol

- Preparation: Bring all reagents and samples to room temperature before use.

- Standard and Sample Addition:
 - Add 50 μ L of each standard and prepared sample to the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate.[\[6\]](#)
 - Add 50 μ L of Antibody Working Solution to each well.
 - Gently vortex the plate for 5 seconds to mix and incubate at 25°C for 30 minutes in the dark.[\[6\]](#)
- Washing:
 - Decant the liquid from the wells.
 - Wash the plate 5 times with diluted wash buffer, ensuring a 30-second soak time for each wash.
 - After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.[\[6\]](#)
- HRP Conjugate Addition:
 - Add 100 μ L of HRP Conjugate to each well.
 - Incubate at 25°C for 30 minutes in the dark.[\[6\]](#)
- Second Washing: Repeat the washing step as described in step 3.
- Substrate Reaction:
 - Add 50 μ L of Substrate Reagent A and 50 μ L of Substrate Reagent B to each well.
 - Gently mix and incubate at 25°C for 15 minutes in the dark.[\[6\]](#)
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

- Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (OD_sample or OD_standard / OD_zero_standard) x 100
- Plot a standard curve of the percentage of binding versus the logarithm of the concentration for the standards.
- Determine the concentration of QCA in the samples by interpolating their percentage of binding from the standard curve.
- Multiply the obtained concentration by the appropriate dilution factor from the sample preparation step to get the final concentration in the original tissue sample.

Conclusion

The competitive ELISA method provides a rapid, sensitive, and reliable screening tool for the detection of **Carbadox** residues (as QCA) in swine tissues. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring in food safety and drug residue analysis programs. For confirmatory analysis, chromatographic methods such as LC-MS/MS are recommended.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. fao.org [fao.org]

- 3. ELISA Carbadox Metabolites (QCA) | Assays from Labm [assay.labm.com]
- 4. afsbio.com [afsbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. assaygenie.com [assaygenie.com]
- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquinox-Related Residues in Swine Muscle and Liver Tissues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application of ELISA for Screening Carbadox Residues in Swine Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606473#application-of-elisa-for-screening-carbadox-residues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com